molecular formula C13H8ClFN2O3 B14380748 (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone CAS No. 90019-23-1

(2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone

Cat. No.: B14380748
CAS No.: 90019-23-1
M. Wt: 294.66 g/mol
InChI Key: WSYNLJNUIGNIOC-UHFFFAOYSA-N
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Description

(2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone: is an organic compound with the molecular formula C13H9ClFN2O3 This compound is characterized by the presence of amino, chloro, nitro, and fluorophenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-amino-3-chloro-5-nitroaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and receptors, making it useful in enzyme inhibition studies and receptor binding assays.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone

Uniqueness: (2-Amino-3-chloro-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the specific arrangement of its functional groups. The presence of both chloro and nitro groups on the phenyl ring, along with the fluorophenyl moiety, imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

90019-23-1

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

(2-amino-3-chloro-5-nitrophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H,16H2

InChI Key

WSYNLJNUIGNIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N)F

Origin of Product

United States

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